molecular formula C16H17BrFNO B4566196 N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE

N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE

Cat. No.: B4566196
M. Wt: 338.21 g/mol
InChI Key: ZAVVWCNGOAGTGN-UHFFFAOYSA-N
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Description

N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE is an organic compound that belongs to the class of substituted amines These compounds are characterized by the presence of an amine group attached to a benzyl and phenethyl moiety, which are further substituted with bromine, methoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 2-fluorophenethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-bromo-4-methoxybenzyl chloride is reacted with 2-fluorophenethylamine in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine or methoxy groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions may result in the formation of new substituted amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMO-4-METHOXYBENZYL)-N-(2-CHLOROPHENETHYL)AMINE
  • N-(3-BROMO-4-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE
  • N-(3-BROMO-4-METHOXYBENZYL)-N-(2-HYDROXYPHENETHYL)AMINE

Uniqueness

N-(3-BROMO-4-METHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO/c1-20-16-7-6-12(10-14(16)17)11-19-9-8-13-4-2-3-5-15(13)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVVWCNGOAGTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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